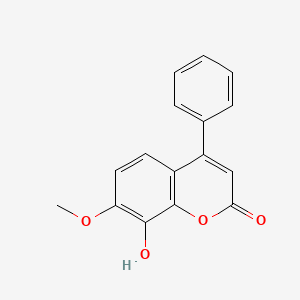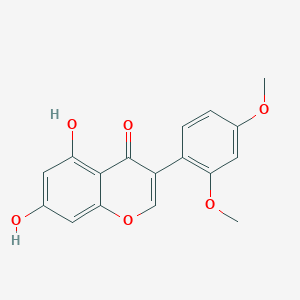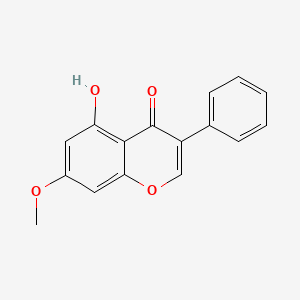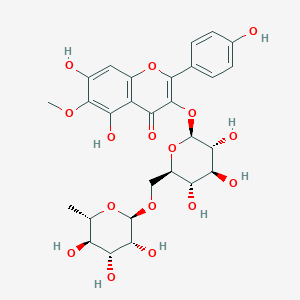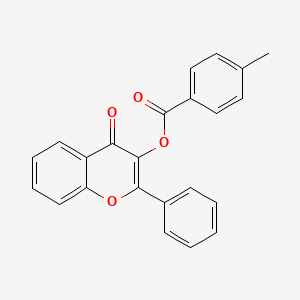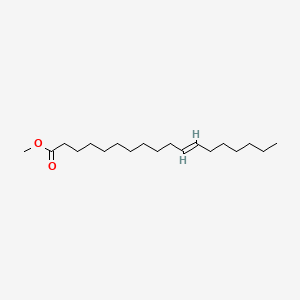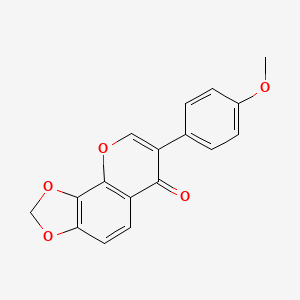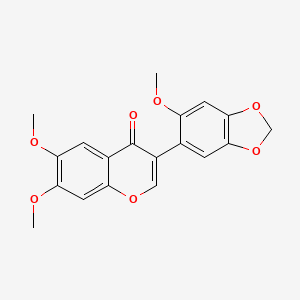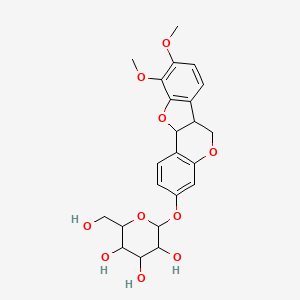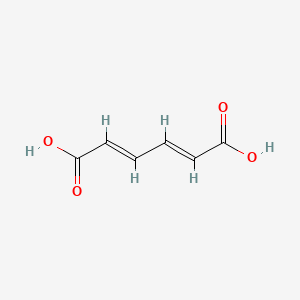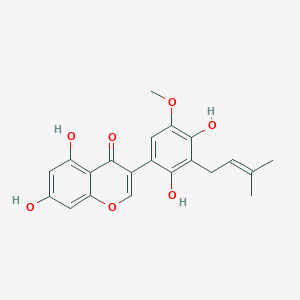
Piscerythrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piscerythrone is a natural product found in Piscidia piscipula with data available.
科学的研究の応用
1. Educational Applications in Early Childhood
Piscerythrone has been indirectly related to educational research through the development of the Puppet Interview Scales of Competence in and Enjoyment of Science (PISCES). This tool is used to assess young children's motivational beliefs about learning science, which is crucial for their current and future science achievement and interest in science-related careers (Mantzicopoulos, Patrick, & Samarapungavan, 2008).
2. Psychological Effects of Pseudoscientific Information
Research on the psychological effects of pseudoscientific information (PI), which is an area tangentially related to piscerythrone, indicates that the ability to discriminate between false and true information can significantly impact the psychological well-being of individuals. This study emphasizes the importance of discerning scientific facts in the context of widespread misinformation (Escolà-Gascón et al., 2021).
3. Advocacy for Non-Animal Testing Methods
The PETA International Science Consortium Ltd (PISC) advocates for the replacement of animal-based testing with non-animal techniques. This advocacy, closely linked to piscerythrone, involves liaising with industry and regulatory agencies to promote the use of good scientific practices that minimize the use of animals in scientific research (Stoddart & Brown, 2014).
4. Multidisciplinary Scientific Collaboration
Research into multidisciplinary scientific collaboration, which can include fields related to piscerythrone, shows that successful projects often involve principal investigators from various disciplines. This study provides insights into how different levels of coordination can predict the success of these collaborative efforts (Cummings & Kiesler, 2005).
5. Ocean Biogeochemical Modeling
PISCES-v2, a biogeochemical model, is crucial for studying marine ecosystems and the biogeochemical cycles of carbon and nutrients, an area relevant to piscerythrone research. This model assists in both regional and global studies for various time scales, emphasizing the importance of modeling in understanding marine ecosystems (Aumont et al., 2015).
6. Piscimetrics in Fisheries Research
Piscimetrics, including the use of Neural Nets and other AI tools, is applied in fisheries research, which is pertinent to piscerythrone studies. This approach includes forecasting, classification, and management in fisheries, highlighting the significance of advanced technological tools in scientific research (Suryanarayana et al., 2008).
7. Comparative Anatomy of Vertebrates
Research comparing the morphological and anatomic structures of various vertebrates, including fish (Pisces), provides valuable insights into their physiological and anatomical adaptations. Such studies are crucial for understanding different species used in scientific research, including those related to piscerythrone (Tang, 2015).
8. Clinical Trial Enrollment through Text Message Alerts
The Prospective Intelligence System for Clinical Emergency Services (PISCES) effectively increases clinical trial enrollment by notifying physicians of potential study candidates via text alerts. This approach demonstrates the integration of technology in clinical research, potentially beneficial for piscerythrone-related studies (Simon et al., 2019).
特性
CAS番号 |
6506-96-3 |
|---|---|
製品名 |
Piscerythrone |
分子式 |
C21H20O7 |
分子量 |
384.38 |
同義語 |
Piscerythron; 5,7,2′,4′-Tetrahydroxy-5′-methoxy-3′-prenylisoflavone; 3-[2,4-Dihydroxy-5-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




